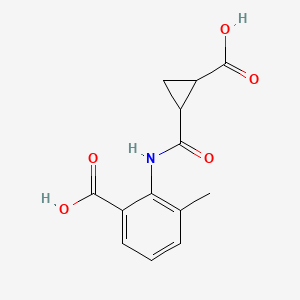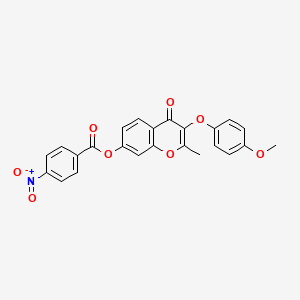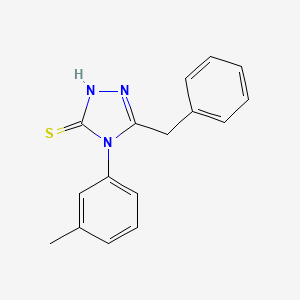
2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H27ClN2O4S and its molecular weight is 414.95. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioseparation and Analysis in Pharmaceuticals
- Enantioseparation Techniques : Research demonstrates the use of advanced techniques like reversed phase and normal phase liquid chromatography for the enantioseparation of compounds structurally related to 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide. These methods are crucial for separating and analyzing the enantiomers of pharmaceutical compounds to ensure quality and efficacy (Zhou et al., 2010).
Medicinal Chemistry and Drug Design
Molecular Interaction Studies : Investigations into the molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into their binding mechanisms and potential applications in medicinal chemistry, especially in receptor antagonism (Shim et al., 2002).
Synthesis of Heterocyclic Derivatives : The synthesis of new heterocyclic derivatives involving piperidinyl groups, as seen in similar compounds, is pursued for potential drug candidates, particularly for conditions like Alzheimer’s disease. This showcases the importance of structural modification in drug discovery (Rehman et al., 2018).
Design of Serotonin Receptor Agonists : Compounds with a piperidinylmethyl benzamide structure have been synthesized and evaluated as serotonin receptor agonists, highlighting their potential in treating gastrointestinal motility disorders. This indicates the utility of such compounds in developing targeted therapies (Sonda et al., 2003).
Chemical Synthesis and Analysis
Microwave-Assisted Synthesis : Research involving the microwave-assisted synthesis of compounds with sulfonyl hydrazones and piperidine rings, which bear resemblance to the chemical structure , underscores the advancements in synthesis methods for potentially medicinal compounds (Karaman et al., 2016).
Novel Synthesis Techniques : The development of new synthetic routes for related compounds, such as the synthesis of 5-(4-chlorophenyl)-4-methylthiazolidin-2-one, highlights the continuous efforts in optimizing chemical synthesis processes for efficiency and environmental friendliness (Fan, 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-19(2,26-16-5-3-15(20)4-6-16)18(23)21-13-14-9-11-22(12-10-14)27(24,25)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFYNSAEUUXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)

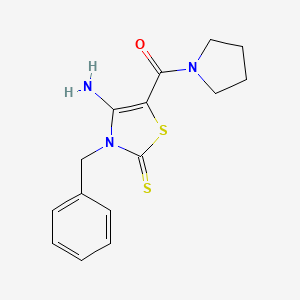
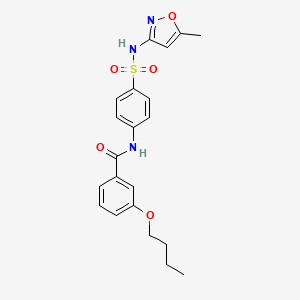


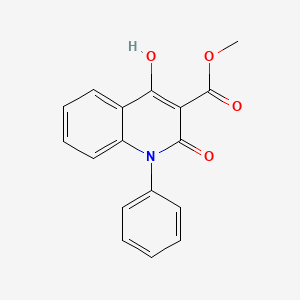
![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)
